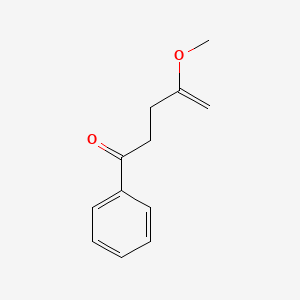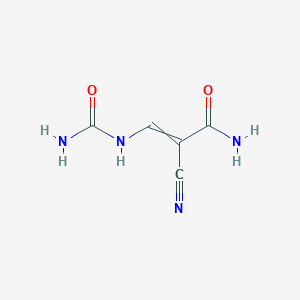![molecular formula C12H20F2O2 B14403306 2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol CAS No. 89654-39-7](/img/structure/B14403306.png)
2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is a compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a bicyclohexane structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclohexane modules, which can be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition process. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols or alkanes.
Aplicaciones Científicas De Investigación
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluorocyclohexane: Similar in structure but lacks the hydroxyl groups.
1,1’-Bi(cyclohexane)-2,2’-diol: Similar but without the fluorine atoms.
2,2’-Dichloro[1,1’-bi(cyclohexane)]-1,1’-diol: Similar but with chlorine atoms instead of fluorine.
Uniqueness
2,2’-Difluoro[1,1’-bi(cyclohexane)]-1,1’-diol is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and physical properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
89654-39-7 |
|---|---|
Fórmula molecular |
C12H20F2O2 |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
2-fluoro-1-(2-fluoro-1-hydroxycyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20F2O2/c13-9-5-1-3-7-11(9,15)12(16)8-4-2-6-10(12)14/h9-10,15-16H,1-8H2 |
Clave InChI |
GHDNTZZXKBGZQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)F)(C2(CCCCC2F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)

![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)


![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)



![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
